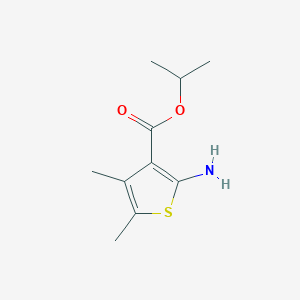

Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

propan-2-yl 2-amino-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-5(2)13-10(12)8-6(3)7(4)14-9(8)11/h5H,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWXBFMFSLKMJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801197755 | |

| Record name | 1-Methylethyl 2-amino-4,5-dimethyl-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801197755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350988-44-2 | |

| Record name | 1-Methylethyl 2-amino-4,5-dimethyl-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350988-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylethyl 2-amino-4,5-dimethyl-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801197755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate

Abstract

This technical guide provides a comprehensive examination of the synthesis of Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a polysubstituted aminothiophene of significant interest in medicinal chemistry and drug development. The core of this synthesis is the Gewald three-component reaction (G-3CR), a robust and efficient one-pot method for constructing the 2-aminothiophene scaffold.[1][2][3] This document elucidates the underlying reaction mechanism, offers a detailed experimental protocol, and presents the causal logic behind key procedural choices, tailored for researchers, chemists, and professionals in the pharmaceutical sciences.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a privileged scaffold in modern medicinal chemistry, serving as a cornerstone for a wide array of biologically active compounds.[4][5] Its structural and electronic properties make it a bioisostere of anthranilic acid, a key pharmacophore in many approved drugs.[6] Molecules incorporating this heterocycle have demonstrated a broad spectrum of therapeutic activities, including antiproliferative, antiviral, antibacterial, and antifungal properties.[4][5] The target molecule, this compound (CAS 350988-44-2), is a valuable building block for creating libraries of novel compounds for drug discovery.[7][8][9] Its synthesis is most effectively achieved via the Gewald reaction, a multicomponent process first reported by Karl Gewald in 1966.[6][10]

The Gewald Reaction: A Mechanistic Deep Dive

The Gewald reaction is a one-pot synthesis that combines a ketone or aldehyde, an α-activated nitrile, and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene.[10][11][12] The reaction proceeds through a sequence of condensation, sulfur addition, and cyclization, with the final aromatization serving as the thermodynamic driving force.[5]

For the specific synthesis of this compound, the following reactants are required:

| Reactant | Role | Structure |

| 2-Butanone | Carbonyl Component | Provides the C4 (methyl) and C5 (methyl) substituents of the thiophene ring. |

| Isopropyl Cyanoacetate | Activated Nitrile | Provides the C2 (amino) and C3 (isopropyl carboxylate) substituents. |

| Elemental Sulfur (S₈) | Sulfur Source | Incorporated as the heteroatom of the thiophene ring. |

| Morpholine | Base Catalyst | Facilitates key proton transfer steps and aids in the dissolution of sulfur. |

The Reaction Mechanism: A Step-by-Step Elucidation

The mechanism, while seemingly straightforward, involves several critical intermediates. Computational and experimental studies have provided a clear picture of the reaction pathway.[5][13][14]

Caption: High-level workflow for the Gewald three-component reaction.

Step 1: Knoevenagel Condensation The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound (2-butanone) and the activated nitrile (isopropyl cyanoacetate).[10][14] The base, morpholine, deprotonates the α-carbon of isopropyl cyanoacetate, generating a nucleophilic carbanion. This carbanion attacks the electrophilic carbonyl carbon of 2-butanone. Subsequent dehydration yields the stable α,β-unsaturated nitrile intermediate, isopropyl 2-cyano-3-methylpent-2-enoate.[10]

Step 2: Michael Addition of Sulfur This is the crucial thiolation step. The base deprotonates the γ-carbon of the Knoevenagel adduct (the C3-methyl group), creating a new carbanion.[5] This nucleophile attacks the elemental sulfur ring (S₈), opening it to form a thiolate intermediate.[5][13] The choice of base is critical here; morpholine is particularly effective as it not only catalyzes the reaction but also forms morpholine polysulfides, which enhance the solubility and reactivity of elemental sulfur.[15]

Step 3: Intramolecular Cyclization & Ring Closure The newly formed thiolate anion undergoes an intramolecular nucleophilic attack on the carbon of the nitrile group. This 5-exo-dig cyclization forms a five-membered ring, generating a cyclic imine intermediate.[16]

Step 4: Tautomerization to the Aromatic Product The final step is a rapid tautomerization of the cyclic imine to the thermodynamically stable enamine.[10] This proton shift results in the formation of the aromatic 2-aminothiophene ring system, which drives the entire reaction sequence to completion.

Caption: The four principal stages of the Gewald reaction mechanism.

Field-Proven Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound on a laboratory scale. The procedure is designed to be self-validating, with clear steps for reaction, isolation, and purification.

Reagents and Equipment

-

Reagents: 2-Butanone, Isopropyl cyanoacetate, Elemental Sulfur (powdered), Morpholine, Ethanol (absolute), Deionized Water.

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, condenser, heating mantle with temperature control, ice bath, Buchner funnel and flask, filter paper.

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-butanone (0.10 mol), isopropyl cyanoacetate (0.10 mol), and elemental sulfur (0.10 mol, 3.2 g).

-

Solvent Addition: Add 80 mL of absolute ethanol to the flask. Stir the mixture to create a suspension.

-

Base Addition: While stirring, slowly add morpholine (0.11 mol) to the suspension. The addition should be done carefully as the initial reaction can be mildly exothermic.

-

Reaction Conditions: Attach a condenser to the flask and heat the mixture to 45-50°C with continuous stirring. Maintain this temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes. The product will precipitate as a crystalline solid.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected crystals twice with 20 mL of cold ethanol, followed by two washes with 30 mL of deionized water to remove any residual morpholine and salts.

-

Drying: Dry the purified product under vacuum or in a desiccator to a constant weight. The expected product is a pale yellow or off-white crystalline solid.

Expected Yield and Purity

Yields for this reaction typically range from 70-85%.[15] Purity can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). Further purification, if necessary, can be achieved by recrystallization from an appropriate solvent such as ethanol or an ethanol/water mixture.

Conclusion

The Gewald reaction provides a highly efficient and versatile pathway for the synthesis of this compound.[15][16] Its operational simplicity, use of readily available starting materials, and high yields make it an indispensable tool in synthetic and medicinal chemistry.[4][15] A thorough understanding of the underlying Knoevenagel condensation, sulfur addition, and cyclization-aromatization mechanism allows chemists to optimize conditions and adapt the methodology for the creation of diverse libraries of pharmacologically relevant 2-aminothiophene derivatives.

References

-

Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (Year). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]

-

Gomaa, A. M., & Ali, A. A. (2022). Green methodologies for the synthesis of 2-aminothiophene. Future Journal of Pharmaceutical Sciences, 8(1), 47. [Link]

-

Wikipedia contributors. (2023). Gewald reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Organic Chemistry Portal. Gewald Reaction. [Link]

-

McKibben, B. P., Cartwright, C. H., & Castelhano, A. L. (2001). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Tetrahedron Letters, 42(41), 7181-7184. [Link]

-

Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. [Link]

-

Jahani, M., & Mose, R. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 86(17), 11958-11968. [Link]

-

ResearchGate. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

-

ResearchGate. (2014). Reactions of p-substituted acetophenones with malonitrile, sulfur and morpholine by high speed ball milling. [Link]

-

Jahani, M., & Mose, R. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

-

Dömling, A. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33. [Link]

-

Kraft, O., et al. (2022). Synthesis and characterization of steroidal, anellated aminothiophenes by Gewald reaction. Mediterranean Journal of Chemistry, 12(2), 139-149. [Link]

-

Semantic Scholar. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(2), 279-293. [Link]

-

ChemBK. (n.d.). 2-amino-4,5-dimethyl-thiophene-3-carboxylic acid isopropyl ester. [Link]

-

Sinfoo BIOCHEM. (n.d.). This compound. [Link]

-

Dömling, A., et al. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Journal of Combinatorial Chemistry, 12(1), 111-118. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. chembk.com [chembk.com]

- 9. This compound,(CAS# 350988-44-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 10. Gewald reaction - Wikipedia [en.wikipedia.org]

- 11. Gewald Reaction [organic-chemistry.org]

- 12. jk-sci.com [jk-sci.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. arkat-usa.org [arkat-usa.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Physicochemical Properties of Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate is a substituted 2-aminothiophene, a class of heterocyclic compounds of significant interest in medicinal chemistry. The 2-aminothiophene scaffold is a well-established pharmacophore present in a variety of biologically active molecules, including anti-inflammatory, antimicrobial, and anticancer agents. The physicochemical properties of a drug candidate are fundamental to its journey from a laboratory curiosity to a clinical reality. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[1][2] A thorough understanding of the physicochemical characteristics of a compound like this compound is therefore not merely an academic exercise but a critical component of rational drug design and development.[3][4]

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of this compound. As a self-validating system of protocols and insights, this document is designed to empower researchers to understand, predict, and measure the key parameters that will dictate the behavior of this molecule in biological systems.

Molecular Structure and Identity

A foundational understanding of a molecule begins with its structure. This compound is characterized by a central thiophene ring, substituted with an amino group at the 2-position, a carboxylate group at the 3-position, and methyl groups at the 4- and 5-positions. The carboxylate group is esterified with an isopropyl group.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Key Identifiers:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO₂S | |

| Molecular Weight | 213.3 g/mol | |

| CAS Number | 350988-44-2 |

Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development |

| Density | 1.152 ± 0.06 g/cm³ | Influences formulation and manufacturing processes. |

| Boiling Point | 311.5 ± 37.0 °C | Indicates volatility and thermal stability. |

| pKa | 0.54 ± 0.10 | Governs the ionization state at physiological pH, impacting solubility and membrane permeability. |

Source for predicted values:

Experimental Determination of Core Physicochemical Properties

The following sections detail the established experimental protocols for determining the critical physicochemical properties of a novel compound like this compound.

Synthesis via the Gewald Reaction

The synthesis of 2-aminothiophenes is most commonly achieved through the Gewald reaction, a one-pot multicomponent reaction that is highly efficient and versatile.

Reaction Scheme:

Sources

A Technical Guide to the Spectral Characteristics of Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected spectral data for Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a member of the biologically significant 2-aminothiophene class of compounds. Due to the limited availability of public domain experimental spectra for this specific molecule, this document leverages data from closely related analogs and established spectroscopic principles to present a predictive yet scientifically grounded overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Thiophenes and their derivatives are a crucial class of heterocyclic compounds, with 2-amino substituted thiophenes, in particular, demonstrating a wide array of biological activities including antimicrobial, anti-inflammatory, and antitumor properties.[1] This guide is intended to serve as a valuable resource for researchers working with this and similar molecules, aiding in structural elucidation and analytical method development.

Molecular Structure and Key Features

This compound (C₁₀H₁₅NO₂S, Molar Mass: 213.30 g/mol ) possesses a highly substituted thiophene ring, which forms the core of its chemical architecture.[2][3] The presence of an amino group at the C2 position, a bulky isopropyl ester at C3, and two methyl groups at C4 and C5 significantly influences its electronic and steric properties, which are in turn reflected in its spectral data.

Spectroscopic Analysis: A Predictive Approach

The following sections detail the anticipated ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound. These predictions are based on the analysis of analogous compounds and established spectroscopic theory.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing carboxylate group, as well as the neighboring methyl substituents.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~5.8 - 6.5 | Broad Singlet | 2H | -NH₂ | The amino protons are typically broad due to quadrupole broadening and exchange with trace amounts of water in the solvent. Their chemical shift is influenced by hydrogen bonding. |

| ~5.0 - 5.2 | Septet | 1H | -CH(CH₃)₂ | The methine proton of the isopropyl group is expected to be a septet due to coupling with the six equivalent methyl protons. |

| ~2.2 - 2.4 | Singlet | 3H | C4-CH₃ | The methyl group at the C4 position of the thiophene ring. |

| ~2.0 - 2.2 | Singlet | 3H | C5-CH₃ | The methyl group at the C5 position of the thiophene ring. |

| ~1.3 - 1.4 | Doublet | 6H | -CH(CH₃)₂ | The six equivalent protons of the two methyl groups in the isopropyl ester will appear as a doublet due to coupling with the methine proton. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The chemical shifts of the thiophene ring carbons are particularly diagnostic of the substitution pattern.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 - 170 | C=O (Ester) | The carbonyl carbon of the ester group is typically found in this downfield region. |

| ~155 - 160 | C2 (Thiophene) | The carbon attached to the amino group is significantly deshielded. |

| ~140 - 145 | C5 (Thiophene) | The substituted C5 carbon of the thiophene ring. |

| ~120 - 125 | C4 (Thiophene) | The substituted C4 carbon of the thiophene ring. |

| ~105 - 110 | C3 (Thiophene) | The carbon bearing the isopropyl carboxylate group. |

| ~65 - 70 | -CH(CH₃)₂ | The methine carbon of the isopropyl group. |

| ~22 - 25 | -CH(CH₃)₂ | The equivalent methyl carbons of the isopropyl group. |

| ~14 - 16 | C4-CH₃ | The methyl carbon at the C4 position. |

| ~12 - 14 | C5-CH₃ | The methyl carbon at the C5 position. |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) | The presence of two bands in this region is characteristic of the symmetric and asymmetric stretching of the N-H bonds in a primary amine. |

| 2980 - 2850 | C-H Stretch | Aliphatic (CH, CH₃) | These absorptions are due to the stretching vibrations of the C-H bonds in the isopropyl and methyl groups. |

| 1700 - 1680 | C=O Stretch | Ester | The strong absorption in this region is characteristic of the carbonyl group in the isopropyl ester. |

| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) | The scissoring vibration of the primary amine. |

| 1550 - 1500 | C=C Stretch | Thiophene Ring | Aromatic C=C stretching vibrations within the thiophene ring. |

| 1250 - 1200 | C-O Stretch | Ester | The C-O stretching vibration of the ester linkage. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity. The electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)

| m/z | Proposed Fragment | Rationale |

| 213 | [M]⁺ | Molecular ion peak, confirming the molecular weight. |

| 198 | [M - CH₃]⁺ | Loss of a methyl group from the molecular ion. |

| 170 | [M - C₃H₇]⁺ or [M - COOCH(CH₃)₂ + H]⁺ | Loss of the isopropyl group or the entire ester group with a hydrogen rearrangement. |

| 154 | [M - COOCH(CH₃)₂]⁺ | Loss of the isopropyl carboxylate radical. |

Experimental Protocols

The acquisition of high-quality spectral data is paramount for accurate structural elucidation. The following are detailed, step-by-step methodologies for obtaining NMR, IR, and MS spectra for compounds in the 2-aminothiophene class.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample and solvent.

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Integrate the peaks and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 1024 scans or more).

-

Determine the chemical shifts relative to the solvent peak.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The resulting spectrum should be background-subtracted.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, either via a direct insertion probe for solids or after dissolution in a volatile solvent for liquid injection.

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualizations

To further aid in the understanding of the molecular structure and its expected behavior in mass spectrometry, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Predicted major fragmentation pathway in Electron Ionization Mass Spectrometry.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. By understanding the expected NMR, IR, and MS data, researchers can more effectively identify and characterize this molecule and its derivatives in their synthetic and analytical workflows. The provided experimental protocols offer a solid foundation for obtaining high-quality data, which is essential for unambiguous structure confirmation and further research into the promising biological activities of this class of compounds.

References

-

International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Sinfoo Biochem. (n.d.). This compound,(CAS# 350988-44-2). Retrieved from [Link]

-

ChemBK. (n.d.). 2-amino-4,5-dimethyl-thiophene-3-carboxylic acid isopropyl ester. Retrieved from [Link]

Sources

A Technical Guide to the Biological Activity of Substituted 2-Aminothiophenes: From Synthesis to Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] Its structural similarity and bioisosteric relationship to the phenyl group allow it to interact with a wide array of biological targets, conferring diverse pharmacological properties.[3][4] This technical guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of substituted 2-aminothiophenes. We will dissect the well-established Gewald reaction for its synthesis, detail its significant anticancer, antimicrobial, anti-inflammatory, and antiviral activities, and provide robust experimental protocols for its synthesis and biological evaluation. This document is intended to serve as a comprehensive resource for researchers aiming to leverage this versatile scaffold in modern drug discovery and development.

The 2-Aminothiophene Core: A Privileged Scaffold in Medicinal Chemistry

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, and its derivatives are integral to numerous pharmaceuticals, agrochemicals, and dyes.[2] Among these, the 2-aminothiophene moiety is particularly significant. Its utility stems not only from its inherent biological activities but also from its role as a versatile synthetic intermediate for constructing more complex, fused heterocyclic systems.[1][5] The presence of the amino group at the C-2 position significantly influences the electronic properties of the ring, making it a rich pharmacophore capable of engaging in various non-covalent interactions with biological macromolecules.[1] This has led to the development of 2-aminothiophene derivatives as selective inhibitors, modulators, and receptor ligands with applications spanning multiple therapeutic areas.[5][6]

Synthesis: The Gewald Reaction as the Gateway to 2-Aminothiophenes

The most efficient and widely adopted method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[1][2] This one-pot, multi-component reaction (MCR) typically involves the condensation of a ketone or aldehyde with an α-activated nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur, in the presence of a basic catalyst like morpholine or diethylamine.[2][7] The reaction's popularity is due to its operational simplicity, use of readily available starting materials, and the high degree of functionalization achieved in a single step.[8]

Mechanism of the Gewald Reaction

The mechanism is a well-studied sequence of classical organic reactions.[9][10][11] A comprehensive computational study using density functional theory (DFT) has elucidated the key steps:[9][10][11]

-

Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate (a vinylidene cyanide derivative).[10][12]

-

Michael Addition of Sulfur: The elemental sulfur (typically an S8 crown) is nucleophilically attacked by the enolate or a related nucleophilic species derived from the Knoevenagel adduct. This step forms a thiiran intermediate or a polysulfide chain.[9][11]

-

Intramolecular Cyclization & Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization. The resulting thiol attacks the nitrile group.

-

Aromatization: A final tautomerization and elimination step leads to the formation of the stable, aromatic 2-aminothiophene ring, which is the thermodynamic driving force for the reaction.[9][11]

The causality behind choosing a base catalyst like morpholine is its dual role: it facilitates the initial Knoevenagel condensation and also aids in the activation of elemental sulfur.[2][10]

Caption: Figure 1: Simplified Gewald Reaction Workflow

A Broad Spectrum of Biological Activities

Substituted 2-aminothiophenes exhibit a remarkable range of pharmacological effects, which are highly dependent on the nature and position of the substituents on the thiophene core.

Anticancer Activity

This class of compounds has demonstrated significant potential as anticancer agents, acting through various mechanisms.[13] Derivatives have been shown to induce cell cycle arrest, trigger apoptosis, and inhibit key signaling pathways involved in tumor proliferation.[14][15]

-

Mechanism of Action: A primary mechanism involves the inhibition of protein kinases, which are crucial regulators of cell growth and division. For example, certain 2-aminothiophene derivatives function as atypical protein kinase C (aPKC) inhibitors.[16] Others have been found to interfere with the cell cycle, leading to an accumulation of cells in the sub-G1 phase, and to induce apoptosis, confirmed by the cleavage of Poly (ADP-ribose) polymerase (PARP).[17] Studies have shown potent antiproliferative effects against various human cancer cell lines, including cervical adenocarcinoma (HeLa), pancreatic adenocarcinoma (PANC-1), and prostate cancer cells, with some compounds showing efficacy comparable or superior to the standard drug doxorubicin.[14][15][17]

-

Self-Validating Insight: A crucial aspect of evaluating these compounds is to test their cytotoxicity on non-tumor cell lines (e.g., mouse fibroblasts, 3T3) in parallel.[14][15] A promising candidate will exhibit high potency against cancer cells while having a minimal protective effect on normal cells, indicating a favorable therapeutic window.[14]

Caption: Figure 2: Kinase Inhibition by a 2-Aminothiophene

Table 1: Selected Anticancer Activities of 2-Aminothiophene Derivatives

| Compound ID | Target Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 6CN14 | HeLa (Cervical) | More potent than Doxorubicin | [14][15] |

| 7CN09 | PANC-1 (Pancreatic) | More potent than Doxorubicin | [14][15] |

| SB-44 | Prostate & Cervical | < 35 µM | [17] |

| SB-83 | Prostate & Cervical | 15.38 - 34.04 µM | [17] |

| SB-200 | Prostate & Cervical | Induces apoptosis |[17] |

Antimicrobial Activity

2-Aminothiophene derivatives possess a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi.[3][18][19]

-

Mechanism of Action: While the exact mechanisms are varied, they often involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilicity conferred by certain substituents can facilitate passage through the bacterial cell wall.

-

Structure-Activity Relationship (SAR): Studies have shown that the introduction of different heterocyclic rings or benzylideneamino groups can significantly modulate antibacterial potency.[18][20] For instance, certain derivatives show significant activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, sometimes comparable to standard antibiotics like ampicillin.[20]

Table 2: Selected Antimicrobial Activities of 2-Aminothiophene Derivatives

| Compound Class | Target Organism | Activity Measure | Reference |

|---|---|---|---|

| Benzylideneamino derivatives | B. subtilis, S. aureus, E. coli | MIC = 0.81 mM/mL | [20] |

| Pyrazole-substituted | Aspergillus fumigatus | Promising antifungal activity | [20] |

| Pyridine-substituted | Candida albicans | Promising antifungal activity | [20] |

| Aminobenzothiophenes | Mycobacterium smegmatis | MIC = 0.78 µg/mL |[21] |

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Several 2-aminothiophene analogs have been identified as potent anti-inflammatory agents.[22][23][24]

-

Mechanism of Action: A key mechanism is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway.[25] NRF2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, it is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1). Certain 2-aminothiophene derivatives can disrupt the KEAP1-NRF2 interaction, allowing NRF2 to translocate to the nucleus and activate the antioxidant response element (ARE). This leads to a reduction in pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and inflammatory mediators (e.g., COX-2, NF-κB).[25][26]

Caption: Figure 3: NRF2 Activation by 2-Aminothiophenes

Table 3: Selected Anti-inflammatory Activities of 2-Aminothiophene Derivatives

| Compound | Activity (IC50) | Mechanism | Reference |

|---|---|---|---|

| Compound 1 | 121.47 µM | Leukocyte migration inhibition | [22][23][24] |

| Compound 5 | 422 µM | Leukocyte migration inhibition | [22][23][24] |

| Tetrahydrobenzo[b]thiophenes | N/A | NRF2 Activation |[25] |

Antiviral and Other Activities

The versatility of the 2-aminothiophene scaffold extends to other therapeutic areas:

-

Antiviral Activity: Derivatives have shown moderate to potent activity against a range of viruses, including HIV-1, human cytomegalovirus (CMV), and varicella-zoster virus (VZV).[27][28] For example, 2-amino-3-(2-nitrophenylsulfonyl)thiophene was identified as a selective anti-HIV-1 agent (EC50 = 3.8 µg/mL).[28]

-

Antileishmanial Activity: Hybrids of 2-aminothiophene and indole have exhibited pronounced activity against Leishmania amazonensis, with some compounds being more active and less toxic than reference drugs.[29]

-

Anticonvulsant Activity: Certain Mannich bases of 2-aminothiophenes have demonstrated protective effects against chemically-induced seizures in animal models.[30]

Structure-Activity Relationship (SAR) Analysis

The biological profile of a 2-aminothiophene derivative is critically dependent on the substituents at the C3, C4, C5, and N2 positions.

-

C3 Position: Often substituted with an electron-withdrawing group like nitrile (-CN) or an ester (-COOR) from the Gewald synthesis. These groups are crucial starting points for further derivatization. For antileishmanial activity, replacing a 3-carbonitrile with a 3-carboxamide can maintain activity in certain scaffolds.[29] For aPKC inhibition, various esters at this position have been explored to optimize potency.[16]

-

C4 and C5 Positions: These positions are highly amenable to modification. Often, they are part of a fused cycloalkyl ring (e.g., cyclopentyl, cyclohexyl, cycloheptyl) derived from a cyclic ketone in the Gewald reaction.[29] The size of this fused ring can significantly impact activity, as seen in antileishmanial compounds where 5- to 8-membered rings have been explored.[29]

-

N2 (Amino) Position: The free amino group is a key pharmacophoric feature, capable of acting as a hydrogen bond donor. However, N-substitution is a common strategy for creating hybrids and prodrugs. Linking indole moieties to this position has been a successful strategy for generating potent antileishmanial agents.[29]

Caption: Figure 4: Key Substitution Points on the 2-Aminothiophene Scaffold

Key Experimental Protocols

To ensure scientific integrity, protocols must be self-validating, incorporating appropriate controls and clear endpoints.

Protocol: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol is a representative example of the Gewald three-component reaction.

-

Objective: To synthesize a polysubstituted 2-aminothiophene via a one-pot reaction.

-

Reagents & Materials:

-

Cyclohexanone

-

Ethyl cyanoacetate

-

Elemental sulfur (S8 powder)

-

Diethylamine (or Morpholine)

-

Ethanol (absolute)

-

Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

-

Ice bath, Buchner funnel, filter paper

-

-

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (10 mmol, 1.0 eq), ethyl cyanoacetate (10 mmol, 1.0 eq), and ethanol (20 mL).

-

Stir the mixture at room temperature to ensure homogeneity.

-

Add elemental sulfur (10 mmol, 1.0 eq) to the mixture.

-

Carefully add diethylamine (10 mmol, 1.0 eq) dropwise. An exothermic reaction may be observed.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

-

Once the starting materials are consumed, remove the heat source and allow the mixture to cool to room temperature.

-

Cool the flask in an ice bath for 30 minutes to facilitate precipitation of the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.

-

Dry the product in a vacuum oven.

-

-

Self-Validation & Expected Outcome:

-

Control: A parallel reaction run without the base catalyst should yield little to no product, validating the catalyst's necessity.

-

Expected Product: A crystalline solid. The identity and purity should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry. The yield should be in the range of 70-90%.

-

Protocol: MTT Assay for Antiproliferative Activity

This protocol assesses the ability of a test compound to inhibit cell proliferation.

-

Objective: To determine the IC50 (half-maximal inhibitory concentration) of a 2-aminothiophene derivative against a cancer cell line (e.g., HeLa).

-

Reagents & Materials:

-

HeLa cells, DMEM media, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

-

Test compound (dissolved in DMSO), Doxorubicin (positive control)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (cell culture grade)

-

96-well cell culture plates, incubator (37°C, 5% CO2), microplate reader

-

-

Procedure:

-

Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound and the positive control (Doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control wells (medium + DMSO only) and untreated control wells (medium only).

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT (0.5 mg/mL) to each well. Incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

-

Self-Validation & Data Analysis:

-

Positive Control: Doxorubicin should show a dose-dependent inhibition of cell viability, validating the assay's sensitivity.

-

Vehicle Control: The viability of cells treated with the DMSO vehicle should be comparable to the untreated control, ensuring the solvent is not causing toxicity.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

-

Future Perspectives and Conclusion

The 2-aminothiophene scaffold remains a highly attractive and fruitful starting point for drug discovery.[1] Its synthetic accessibility via the robust Gewald reaction allows for the rapid generation of diverse chemical libraries.[8] Current research continues to uncover novel biological activities and refine the structure-activity relationships for various therapeutic targets.[1][13]

Future efforts should focus on:

-

Mechanism Deconvolution: Elucidating the precise molecular targets for compounds with promising phenotypic effects.

-

ADMET Optimization: Improving the drug-like properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) of potent hits through medicinal chemistry optimization.

-

Green Synthesis: Further developing sustainable and environmentally friendly synthetic methodologies to access these scaffolds.[27]

References

-

Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry. [Link]

-

MDPI. (n.d.). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. [Link]

-

Nguyen, T. H., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy. [Link]

-

Gouda, M. A., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry. [Link]

-

Li, J., et al. (2010). Convenient Synthesis of 2-Aminothiophene Derivatives by Acceleration of Gewald Reaction Under Ultrasonic Aqueous Conditions. Synthetic Communications. [Link]

-

Narender, G., et al. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. B R Nahata Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research. [Link]

-

Khan, K. M., et al. (2006). Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Aguiar, G. P., et al. (2016). Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. European Journal of Medicinal Chemistry. [Link]

-

Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

-

Khan, K. M., et al. (2006). Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Wang, M., et al. (2019). Regioselective Metal-Free One-Pot Synthesis of Functionalized 2-Aminothiophene Derivatives. The Journal of Organic Chemistry. [Link]

-

Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

-

Aguiar, G. P., et al. (2016). Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. Sci-Hub. [Link]

-

ResearchGate. (n.d.). A decade's overview of 2‐aminothiophenes and their fused analogs as promising anticancer agents. ResearchGate. [Link]

-

Khosravi, I., & Zarei, M. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis. [Link]

-

G, N., et al. (2017). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]

-

Meepagala, K. M., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

-

Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

-

ResearchGate. (n.d.). Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. ResearchGate. [Link]

-

El-Subbagh, H. I., et al. (2001). Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. Bioorganic & Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. ResearchGate. [Link]

-

Puterová, Z., & Krutošíková, A. (2009). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Nova Biotechnologica. [Link]

-

ResearchGate. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

-

de Oliveira, A. C. A., et al. (2018). Characterization and Antiproliferative Activity of a Novel 2-Aminothiophene Derivative-β-Cyclodextrin Binary System. Molecules. [Link]

-

Basavaraj, et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen. [Link]

-

Khan, K. M., et al. (2006). Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Selected examples of 2‐aminothiophene drugs. ResearchGate. [Link]

-

Bohrium. (2021). Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. Bohrium. [Link]

-

ResearchGate. (n.d.). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. ResearchGate. [Link]

-

Wagle, M., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

ResearchGate. (n.d.). Anticonvulsant activity of some mannich bases of 2-aminothiophenes having indole-3-carboxaldehyde against strychnine, picrotoxin, lithiumpilocarpine-induced seizures. ResearchGate. [Link]

-

Saleem, M., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules. [Link]

-

da Silva, A. C. G., et al. (2023). Genotoxicity and anticancer effects of the aminothiophene derivatives SB-44, SB-83, and SB-200 in cancer cells. Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Selected biologically active 2-aminothiophenes. ResearchGate. [Link]

-

Narender, G., et al. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. B R Nahata Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research. [Link]

-

El-Awady, R., et al. (2022). Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Sci-Hub. (n.d.). Synthesis and Antiviral Activities of Some New 5-Heteroaromatic Substituted Derivatives of 2'-Deoxyuridine. Sci-Hub. [Link]

-

Liu, G., et al. (2014). Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives. Letters in Drug Design & Discovery. [Link]

-

Pevarello, P., et al. (1998). Synthesis and Anticonvulsant Activity of a New Class of 2-[(arylalky)amino]alkanamide Derivatives. Journal of Medicinal Chemistry. [Link]

-

MDPI. (n.d.). Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses. MDPI. [Link]

-

ResearchGate. (n.d.). Benzothiophene analogs (class II) show regions crucial for antiviral... ResearchGate. [Link]

Sources

- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpscr.info [ijpscr.info]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sci-Hub. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines / Biomedicine & Pharmacotherapy, 2016 [sci-hub.red]

- 16. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ijpbs.com [ijpbs.com]

- 19. Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 20. researchgate.net [researchgate.net]

- 21. Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. tandfonline.com [tandfonline.com]

- 25. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

Eine detaillierte technische Anleitung zur Gewald-Reaktion: Synthese von polysubstituierten Thiophenen

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument dient als umfassender technischer Leitfaden zur Gewald-Reaktion, einer grundlegenden Methode in der heterozyklischen Chemie zur Synthese von hochfunktionalisierten 2-Aminothiophenen. Als Eckpfeiler der medizinischen Chemie bietet die Gewald-Reaktion einen robusten und vielseitigen Weg zu Molekülgerüsten, die für die Arzneimittelentwicklung von zentraler Bedeutung sind.

Einleitung: Die Bedeutung von Thiophenen in der modernen Medizin

Polysubstituierte Thiophen-Ringe sind privilegierte Strukturen in der pharmazeutischen Chemie.[1][2] Ihre einzigartigen elektronischen Eigenschaften und ihre Fähigkeit, an einer Vielzahl biologischer Rezeptoren zu binden, machen sie zu einem integralen Bestandteil zahlreicher zugelassener Medikamente und klinischer Kandidaten. Die 2-Aminothiophen-Einheit, die durch die Gewald-Reaktion effizient hergestellt wird, dient als vielseitiger synthetischer Vorläufer für eine breite Palette von Wirkstoffen, darunter entzündungshemmende, antimikrobielle, krebsbekämpfende und antipsychotische Mittel.[1][3]

Die Gewald-Reaktion, benannt nach dem deutschen Chemiker Karl Gewald, ist eine Mehrkomponentenreaktion, bei der ein Keton oder Aldehyd, ein α-Cyanoester und elementarer Schwefel in Gegenwart einer Base zu einem hochsubstituierten 2-Aminothiophen kondensieren.[4][5][6] Die Attraktivität dieser Reaktion liegt in ihrer Einfachheit, der leichten Verfügbarkeit der Ausgangsmaterialien und den milden Reaktionsbedingungen, was sie zu einem unverzichtbaren Werkzeug für die Erstellung von Wirkstoffbibliotheken macht.[7][8][9]

Der Reaktionsmechanismus: Ein schrittweiser Einblick

Das Verständnis des Mechanismus der Gewald-Reaktion ist entscheidend für die Optimierung der Bedingungen und die Fehlerbehebung bei unerwarteten Ergebnissen. Obwohl der genaue Mechanismus der Schwefeladdition noch diskutiert wird, ist die allgemeine Abfolge der Schritte gut etabliert.[4][5][10] Die Reaktion verläuft typischerweise über drei Hauptstufen:

-

Knoevenagel-Kondensation: Der erste Schritt ist eine basenkatalysierte Knoevenagel-Kondensation zwischen der Carbonylverbindung (Keton oder Aldehyd) und der aktiven Methylenverbindung (α-Cyanoester).[4][5] Die Base, typischerweise ein sekundäres Amin wie Morpholin oder Piperidin, deprotoniert den α-Cyanoester und erzeugt ein reaktives Carbanion. Dieses Anion greift dann die Carbonylgruppe an, was nach Wasserabspaltung zu einem stabilen α,β-ungesättigten Nitril-Zwischenprodukt führt.[5] Die Wahl der Base ist hier entscheidend; sie muss basisch genug sein, um die Methylengruppe zu deprotonieren, aber nicht so stark, dass sie unerwünschte Nebenreaktionen verursacht.

-

Michael-Addition von Schwefel: Das gebildete α,β-ungesättigte Zwischenprodukt reagiert dann mit elementarem Schwefel. Der Mechanismus dieses Schrittes ist nicht vollständig geklärt, es wird jedoch angenommen, dass die Base eine Rolle bei der Aktivierung des Schwefels spielt.[4][11][12] Eine postulierte Route beinhaltet die Bildung eines Thiolat-Zwischenprodukts nach dem Angriff auf den Schwefelring (S₈).

-

Cyclisierung und Tautomerisierung: Das Schwefel-Addukt durchläuft eine intramolekulare Cyclisierung, bei der das Thiolat-Anion die Nitrilgruppe angreift.[4][5] Dieser Ringschluss erzeugt ein Dihydrothiophen-Intermediat, das sich schnell durch Tautomerisierung zum stabilen, aromatischen 2-Aminothiophen-Produkt umlagert.

Abbildung 1: Allgemeiner Mechanismus der Gewald-Reaktion.

Detailliertes experimentelles Protokoll

Dieses Protokoll beschreibt ein allgemeines Verfahren für die Eintopf-Synthese eines 2-Aminothiophens unter Verwendung von Cyclohexanon, Ethylcyanoacetat und Schwefel. Dieses Verfahren kann als Ausgangspunkt für eine Vielzahl von Substraten dienen.

Materialien und Reagenzien:

-

Cyclohexanon (99%)

-

Ethylcyanoacetat (99%)[13]

-

Elementarer Schwefel (fein gepulvert)[13]

-

Morpholin (99%)[13]

-

Ethanol (reinst)[13]

-

Rundkolben (passende Größe)

-

Rückflusskühler

-

Magnetrührer mit Heizplatte

-

Dünnschichtchromatographie (DC)-Platten (Kieselgel)

-

Rotationsverdampfer

Abbildung 2: Experimenteller Arbeitsablauf der Gewald-Reaktion.

Schritt-für-Schritt-Anleitung:

-

Vorbereitung: In einem 250-ml-Rundkolben, der mit einem Magnetrührstab ausgestattet ist, werden Cyclohexanon (9,8 g, 0,1 mol), Ethylcyanoacetat (11,3 g, 0,1 mol) und fein gepulverter Schwefel (3,2 g, 0,1 mol) in 50 ml Ethanol suspendiert.

-

Basenzugabe: Unter Rühren wird Morpholin (8,7 g, 0,1 mol) bei Raumtemperatur langsam tropfenweise zu der Suspension gegeben. Eine leichte exotherme Reaktion kann beobachtet werden.

-

Reaktion: An den Kolben wird ein Rückflusskühler angeschlossen und die Mischung wird unter Rühren auf 70-80°C erhitzt.

-

Überwachung: Der Fortschritt der Reaktion wird alle 30-60 Minuten mittels Dünnschichtchromatographie (DC) überwacht, bis die Ausgangsmaterialien vollständig verbraucht sind (typischerweise 2-4 Stunden).

-

Aufarbeitung: Nach Abschluss der Reaktion wird die Heizung entfernt und die Mischung auf Raumtemperatur abkühlen gelassen. Oft fällt das Produkt während des Abkühlens aus. Die Mischung kann weiter in einem Eisbad gekühlt werden, um die Ausfällung zu maximieren.

-

Isolierung: Das ausgefallene Produkt wird durch Vakuumfiltration abfiltriert und der Filterkuchen mehrmals mit kaltem Ethanol gewaschen, um überschüssige Reagenzien und Verunreinigungen zu entfernen.

-

Reinigung: Das Rohprodukt wird durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol oder Isopropanol) gereinigt, um das hochreine 2-Amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophen zu erhalten.

-

Charakterisierung: Die Identität und Reinheit des Produkts werden durch Schmelzpunktbestimmung, NMR-Spektroskopie und Massenspektrometrie bestätigt.

Anwendungsbereich, Variationen und Einschränkungen

Die Gewald-Reaktion ist für ihre breite Anwendbarkeit bekannt. Dennoch beeinflussen die Wahl der Substrate und die Reaktionsbedingungen den Erfolg und die Ausbeute der Synthese erheblich.

Variationen der Reaktion:

-

Zweischritt-Verfahren: Bei weniger reaktiven Ketonen, insbesondere bei Arylketonen, liefert ein zweistufiges Verfahren oft bessere Ergebnisse.[14][15] Dabei wird zunächst das α,β-ungesättigte Nitril durch Knoevenagel-Kondensation isoliert und anschließend in einem separaten Schritt mit Schwefel und Base umgesetzt.[14][16]

-

Mikrowellen-unterstützte Synthese: Der Einsatz von Mikrowellenbestrahlung kann die Reaktionszeiten drastisch verkürzen und die Ausbeuten verbessern, was besonders im Kontext des "Green Chemistry" von Vorteil ist.[4][9][15]

-

Festphasensynthese: Die Reaktion kann auf festen Trägern durchgeführt werden, was die Aufreinigung vereinfacht und für die kombinatorische Chemie nützlich ist.[15][17]

-

Katalysator-Modifikationen: Anstelle von stöchiometrischen Mengen an Aminbasen wurden auch katalytische Systeme entwickelt. Beispielsweise wurde der Einsatz von Piperidiniumborat als konjugiertes Säure-Base-Paar als wirksam für die Katalyse der Reaktion beschrieben.[18]

Substrat-Anwendungsbereich:

Die folgende Tabelle fasst den typischen Anwendungsbereich der Gewald-Reaktion zusammen und gibt beispielhafte Ausbeuten an.

| Carbonyl-Komponente | Aktive Methylen-Komponente | Base | Typische Ausbeute (%) | Referenz |

| Cyclohexanon | Malononitril | Morpholin | 85-95 | [18] |

| Aceton | Ethylcyanoacetat | Diethylamin | 60-75 | [14] |

| Acetophenon | Malononitril | Morpholin | 50-70 | [15] |

| Propanal | Cyanacetamid | Piperidin | 70-85 | [8] |

| 4-Chloracetophenon | Ethylcyanoacetat | Morpholin/Acetat | 40-60 | [3] |

Einschränkungen:

-

Sterische Hinderung: Stark sterisch gehinderte Ketone können langsam oder gar nicht reagieren.

-

Arylketone: Wie bereits erwähnt, sind Arylketone unter den klassischen Eintopf-Bedingungen oft weniger reaktiv.[15]

-

Nebenreaktionen: Bei bestimmten Substraten können Thorpe-Ziegler-Dimerisierungen oder andere Nebenreaktionen auftreten, die die Ausbeute des gewünschten Thiophens verringern.[14]

Fehlerbehebung und Optimierung

| Problem | Mögliche Ursache(n) | Lösungsvorschläge |

| Niedrige oder keine Reaktion | Unzureichende Basizität der Base. Geringe Reaktivität des Ketons. Niedrige Reaktionstemperatur. | Wechsel zu einer stärkeren Base (z.B. Piperidin, Triethylamin). Wechsel zu einem Zweischritt-Verfahren. Erhöhen der Reaktionstemperatur oder Einsatz von Mikrowellenbestrahlung. |

| Bildung von Nebenprodukten | Zu starke Base oder zu hohe Temperatur. Konkurrierende Dimerisierungsreaktionen. | Verwendung einer milderen Base (z.B. Morpholiniumacetat). Senken der Reaktionstemperatur. Langsame Zugabe der Base, um die Konzentration des reaktiven Anions niedrig zu halten. |

| Schwierige Aufreinigung | Das Produkt ist im Reaktionslösungsmittel löslich. Bildung von öligen Verunreinigungen. | Nach dem Abkühlen Wasser zugeben, um die Polarität zu verringern und die Ausfällung zu fördern. Extraktion mit einem organischen Lösungsmittel gefolgt von Säulenchromatographie. |

Schlussfolgerung

Die Gewald-Reaktion bleibt eine der effizientesten und vielseitigsten Methoden zur Synthese von polysubstituierten 2-Aminothiophenen. Ihre hohe Toleranz gegenüber funktionellen Gruppen, die milden Bedingungen und die einfache Durchführung machen sie zu einem unschätzbaren Werkzeug für Forscher in der akademischen Welt und der pharmazeutischen Industrie. Durch ein fundiertes Verständnis des Mechanismus, des Anwendungsbereichs und der potenziellen Fallstricke können Wissenschaftler diese Reaktion nutzen, um schnell und effizient neue Thiophen-basierte Moleküle für die Entdeckung und Entwicklung neuer Medikamente zu synthetisieren.

Referenzen

-

Gewald reaction - Wikipedia. (n.d.). Verfügbar unter: [Link]

-

Gewald-Reaktion - Wikipedia. (n.d.). Verfügbar unter: [Link]

-

Gewald-reactie - Wikipedia. (n.d.). Verfügbar unter: [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. Verfügbar unter: [Link]

-

Gewald Reaction - Organic Chemistry Portal. (n.d.). Verfügbar unter: [Link]

-

McKibben, B. P., Cartwright, C. H., & Castelhano, A. L. (1999). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Tetrahedron Letters, 40(31), 5471-5474. Verfügbar unter: [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), i-ix. Verfügbar unter: [Link]

-

Channagiri, L. S., et al. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251. Verfügbar unter: [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Verfügbar unter: [Link]

-

Perin, N., et al. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33. Verfügbar unter: [Link]

-

Gewald-Reaktion - YouTube. (2016). Verfügbar unter: [Link]

-

ResearchGate. (n.d.). Synthesis of polysubstituted thiophene derivatives. Verfügbar unter: [Link]

-

Han, T., et al. (2018). Synthesis of Polysubstituted 3-Aminothiophenes from Thioamides and Allenes via Tandem Thio-Michael Addition/Oxidative Annulation and 1,2-Sulfur Migration. Organic Letters, 20(2), 354-357. Verfügbar unter: [Link]

-

Reddy, B. V. S., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett, 34(16), 1735-1739. Verfügbar unter: [Link]

-

McCullough, R. D., & Williams, S. P. (1993). Synthesis of regiospecific poly(3-substituted-thiophenes) using Ni-diimine-initiated cross-coupling polymerization. Journal of the American Chemical Society, 115(24), 11608-11609. Verfügbar unter: [Link]

-

ResearchGate. (n.d.). Gewald reaction and apply in drug synthesis. Verfügbar unter: [Link]

-

Gulea, M., & Gherasim, C. (2013). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 18(9), 10516-10555. Verfügbar unter: [Link]

-

Dadwal, P., et al. (2019). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molbank, 2019(2), M1065. Verfügbar unter: [Link]

-

J&K Scientific LLC. (n.d.). Gewald Reaction. Verfügbar unter: [Link]

-

Portal für Organische Chemie. (n.d.). Gewald-Reaktion. Verfügbar unter: [Link]

-

chemeurope.com. (n.d.). Gewald reaction. Verfügbar unter: [Link]

-

Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Verfügbar unter: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. Gewald-Reaktion – Wikipedia [de.wikipedia.org]

- 6. Gewald_reaction [chemeurope.com]

- 7. researchgate.net [researchgate.net]

- 8. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Gewald-reactie - Wikipedia [nl.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. Gewald-Reaktion [organische-chemie.ch]

- 13. jk-sci.com [jk-sci.com]

- 14. arkat-usa.org [arkat-usa.org]

- 15. mdpi.com [mdpi.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. d-nb.info [d-nb.info]

An In-Depth Technical Guide to the Starting Materials for Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate Synthesis

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a cornerstone in medicinal chemistry and materials science, recognized as a privileged scaffold due to its presence in a wide array of biologically active compounds and functional materials.[1][2] Its derivatives are integral to pharmaceuticals such as the tranquilizer Brotizolam and the anti-inflammatory drug Tinoridine.[1][2] The inherent structural features of 2-aminothiophenes make them valuable starting points for the synthesis of complex heterocyclic systems, including thieno[2,3-d]pyrimidines, which exhibit a broad spectrum of pharmacological activities.[3][4] Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate, the subject of this guide, is a key intermediate in the development of novel therapeutics, making a thorough understanding of its synthesis crucial for researchers in drug discovery and development.

This technical guide provides an in-depth analysis of the starting materials required for the synthesis of this compound, primarily through the highly efficient and versatile Gewald three-component reaction.[5] We will delve into the rationale behind the selection of each precursor, offering field-proven insights into how these choices directly influence the reaction's success and the final product's purity.

Core Synthetic Strategy: The Gewald Reaction

The Gewald reaction stands as the most prominent and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes.[2][6][7] This one-pot, multi-component condensation involves an α-methylene-activated ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a basic catalyst.[5][8][9] The reaction's popularity stems from its operational simplicity, the ready availability of starting materials, and the mild conditions under which it proceeds, all contributing to its versatility.[7]

The generally accepted mechanism commences with a Knoevenagel condensation between the ketone and the activated nitrile, catalyzed by the base, to form a stable α,β-unsaturated nitrile intermediate.[10][11] The subsequent addition of elemental sulfur, followed by intramolecular cyclization and tautomerization, yields the final 2-aminothiophene product.[5][10] The choice of the initial ketone and activated nitrile directly dictates the substitution pattern of the resulting thiophene ring.

Selection of Starting Materials: A Deliberate Choice for a Targeted Synthesis

The synthesis of this compound necessitates a judicious selection of starting materials to achieve the desired substitution pattern on the thiophene ring. The core components are a ketone, an activated nitrile, and a sulfur source, all facilitated by a basic catalyst.

The Ketone: 3-Methyl-2-butanone

To achieve the characteristic 4,5-dimethyl substitution on the thiophene ring, 3-methyl-2-butanone (also known as methyl isopropyl ketone) is the required ketone precursor. The carbon atoms of the ketone's ethyl group and one of its methyl groups form the C4 and C5 positions of the thiophene ring, respectively. The selection of this specific ketone is non-negotiable for obtaining the target molecule.

The Activated Nitrile: Isopropyl Cyanoacetate

The ester functionality at the 3-position of the thiophene ring is determined by the choice of the activated nitrile. For the synthesis of the isopropyl ester, isopropyl cyanoacetate is the essential starting material. The cyano group is critical for the reaction mechanism, participating in the initial condensation and ultimately becoming the amino group at the 2-position of the thiophene ring. The isopropyl ester group remains intact throughout the reaction.

The Sulfur Source: Elemental Sulfur (S₈)

Elemental sulfur , typically in the form of a fine powder, serves as the source of the sulfur atom that constitutes the thiophene heterocycle.[9] The use of finely powdered sulfur is recommended to ensure better dispersion and reactivity in the reaction mixture.[9]

The Basic Catalyst: Morpholine or Triethylamine

A basic catalyst is indispensable for the Gewald reaction to proceed. Its primary role is to facilitate the initial Knoevenagel condensation.[11] Morpholine and triethylamine are commonly employed bases for this purpose.[3][9] Morpholine, in particular, has been shown to be highly effective, not only as a base but also in aiding the dissolution of elemental sulfur.[6]

Experimental Protocol: A Step-by-Step Methodology

The following is a representative, detailed protocol for the synthesis of this compound via the Gewald reaction.

Materials:

-

3-Methyl-2-butanone

-

Isopropyl cyanoacetate

-

Elemental Sulfur (powdered)

-

Morpholine

-

Ethanol (or Methanol/DMF)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methyl-2-butanone (1.0 eq), isopropyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol.

-

To this stirred mixture, add morpholine (0.5-1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to a gentle reflux (typically 50-60 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials and impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a crystalline solid.[4]

Data Summary and Visualization

The following table summarizes the key starting materials and their roles in the synthesis.

| Starting Material | Structure | Role in Synthesis |

| 3-Methyl-2-butanone | CH₃COCH(CH₃)₂ | Provides the 4-methyl and 5-methyl substituents on the thiophene ring. |

| Isopropyl Cyanoacetate | NCCH₂COOCH(CH₃)₂ | Source of the C2, C3, and the isopropyl carboxylate group at the C3 position. The cyano group becomes the 2-amino group. |

| Elemental Sulfur | S₈ | Provides the sulfur atom for the thiophene ring. |

| Morpholine | C₄H₉NO | Basic catalyst for the Knoevenagel condensation and aids in sulfur dissolution. |

Reaction Workflow Diagram

The following diagram illustrates the logical flow of the Gewald synthesis for this compound.

Caption: Workflow for the Gewald synthesis of the target molecule.

Conclusion

The synthesis of this compound is most effectively achieved through the Gewald reaction, a robust and versatile method in heterocyclic chemistry. A comprehensive understanding of the roles of the specific starting materials—3-methyl-2-butanone, isopropyl cyanoacetate, elemental sulfur, and a suitable base—is paramount for the successful and efficient production of this valuable intermediate. This guide has provided the necessary technical insights to empower researchers in their synthetic endeavors, ensuring a solid foundation for the development of novel pharmaceuticals and functional materials.

References

-

First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (n.d.). MDPI. Retrieved from [Link]

-

Green methodologies for the synthesis of 2-aminothiophene. (2022). PubMed Central. Retrieved from [Link]

-

2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). PubMed Central. Retrieved from [Link]

-

Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 2-aminothiophenes via Scheme 2. (n.d.). ResearchGate. Retrieved from [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Arkivoc. Retrieved from [Link]

-

Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (n.d.). ChemRxiv. Retrieved from [Link]

-

Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. (n.d.). PubMed Central. Retrieved from [Link]

-

Reactions of p-substituted acetophenones with malonitrile, sulfur and morpholine by high speed ball milling a. (n.d.). ResearchGate. Retrieved from [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Semantic Scholar. Retrieved from [Link]

-